4,5-Dimethyl-1H-imidazol-2-amine

Physicochemical Property Basicity Imidazole pKa

Researchers requiring a validated 2-aminoimidazole scaffold for TAM kinase inhibitor development often face inconsistent basicity and steric profiles from generic alternatives. 4,5-Dimethyl-1H-imidazol-2-amine (≥97% purity) resolves this by delivering the precise pKa (9.21) and C4,C5-dimethyl steric signature essential for Axl/Mer kinase binding (IC50 18 nM). ● Enables construction of bicyclic pyrimidine-carboxamide Axl inhibitors with nanomolar potency. ● Functions as a precursor to organosuperbases (pKBH+ up to 29.3 in THF) with outstanding thermal stability. ● Demonstrates biofilm dispersal and broad-spectrum antimicrobial activity in fragment-based screens. ● Supplied as a stable free base with room-temperature storage, simplifying high-throughput workflow integration.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 13805-21-5
Cat. No. B082614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1H-imidazol-2-amine
CAS13805-21-5
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)N)C
InChIInChI=1S/C5H9N3/c1-3-4(2)8-5(6)7-3/h1-2H3,(H3,6,7,8)
InChIKeyJUWWVCSNLLWQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-1H-imidazol-2-amine Overview


4,5-Dimethyl-1H-imidazol-2-amine (CAS 13805-21-5) is a C4,C5-dimethyl substituted 2-aminoimidazole derivative with the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol . It belongs to the 2-aminoimidazole class of heterocyclic compounds, which are widely employed as versatile building blocks in medicinal chemistry due to their favorable physicochemical properties and structural similarity to the histidine side chain [1]. The compound is commercially available as a free base with a reported purity of ≥97% .

Building Block C4,C5-dimethyl-2-aminoimidazole core for medicinal chemistry libraries
Property Profile Basicity shift and steric profile enable selective scaffold incorporation
Format Free base with defined purity grade for direct synthetic use

Irreplaceability of 4,5-Dimethyl-1H-imidazol-2-amine


Substitution of 4,5-dimethyl-1H-imidazol-2-amine with other imidazole derivatives or unsubstituted 2-aminoimidazole is not equivalent due to marked differences in basicity (pKa), steric bulk, and electronic properties that directly impact solubility, reactivity, and biological target engagement. The presence of both C4 and C5 methyl groups increases the pKa of the protonated imidazolium species by over 6 log units compared to the unsubstituted analog [1], significantly altering its protonation state under physiological and synthetic conditions. Furthermore, the geminal dimethyl substitution introduces steric hindrance that can modulate binding pocket complementarity in medicinal chemistry campaigns, a feature absent in mono-substituted or unsubstituted congeners [2]. These physicochemical divergences preclude direct interchangeability without compromising synthetic yields or biological activity profiles.

Basicity divergence
The dimethylated core shifts protonation equilibrium; unsubstituted analogs may not reproduce reaction outcomes.
Steric profile mismatch
Geminal C4,C5 methyl groups influence binding pocket fit; mono- or unsubstituted congeners may alter target engagement.
Form and storage differences
Free base stability and storage requirements differ from hydrochloride salt; direct interchange may compromise experimental consistency.

4,5-Dimethyl-1H-imidazol-2-amine: Quantitative Differentiation


Elevated Basicity Over Unsubstituted Analog

The pKa of the protonated 4,5-dimethyl-1H-imidazol-2-amine (imidazolium form) is 9.21, whereas the corresponding value for unsubstituted 1H-imidazol-2-amine is 15.06 (predicted) [1]. This 5.85 pKa unit increase reflects the electron-donating effect of the C4 and C5 methyl groups, making the compound a significantly stronger base. The experimental pKa value of 9.21 for 4,5-dimethyl-2-aminoimidazolium is directly cited from authoritative physicochemical data [1].

Basicity profile
Reported
Target pKa 9.21
Unsubst. analog pKa 15.06 (pred.)
ΔpKa +5.85
Supports protonation-controlled synthesis
Comparator pKa is computationally predicted
Physicochemical Property Basicity Imidazole pKa

Defined Purity and Storage Conditions

4,5-Dimethyl-1H-imidazol-2-amine is commercially supplied with a purity specification of ≥97% (free base) and is stored under inert atmosphere, protected from light, at room temperature . In contrast, the hydrochloride salt form (CAS 1450-95-9) is available at 95-99% purity and is recommended for storage at 2-7°C [1][2]. The free base exhibits a white to off-white powder or crystalline appearance [2]. These defined, vendor-verified purity and storage parameters provide procurement clarity not uniformly available for less common imidazole derivatives.

Purity & storage
Supplier specification
Free base ≥97%, RT, protect light
HCl salt 95–99%, 2–7°C
Consistent lot-to-lot reproducibility
Storage conditions affect stability
Chemical Purity Storage Stability Procurement Specification

Key Intermediate for Axl Kinase Inhibitors

4,5-Dimethyl-1H-imidazol-2-amine serves as a critical building block for the preparation of bicyclic pyrimidine-carboxamide compounds that act as inhibitors of the receptor tyrosine kinase Axl . A representative derivative, UNC00000563A, which incorporates the 4,5-dimethylimidazole core, exhibits an IC50 of 140 nM against Axl, 260 nM against Tyro3, and 18 nM against Mer kinase in microfluidic capillary electrophoresis assays [1]. While 1H-imidazol-2-amine or 4,5-dimethylimidazole lacking the 2-amino group cannot readily access this specific chemotype, the 4,5-dimethyl-2-amino substitution pattern is essential for the observed kinase inhibition profile [2].

Derivative Axl/Mer IC50
Class-level
Axl IC50 140 nM
Mer IC50 18 nM
Tyro3 IC50 260 nM
Scaffold supports nanomolar kinase inhibition
Values from derivative UNC00000563A
Medicinal Chemistry Kinase Inhibitor Cancer Therapeutics

Enhanced Stability of Organosuperbases

The 4,5-dimethylimidazole core, when further derivatized to N-alkyl- or N-aryl-1,3-dialkyl-4,5-dimethylimidazol-2-ylidene amines, yields a new class of organosuperbases with pKBH+ values ranging from 26.1 to 29.3 in THF [1][2]. These bases are among the strongest phosphorus-free organic bases known and exhibit outstanding thermal stability in alkaline media [2]. In contrast, analogous ylidene amines derived from unsubstituted imidazole or 2-aminoimidazole without C4,C5 methylation have significantly lower basicity and reduced thermal robustness, limiting their utility in demanding synthetic applications [3].

Superbase potential
Class-level
Target ylidene amine pKBH+ 26.1–29.3
Unsubst. analog
Stability Outstanding (alkaline)
Supports high-basicity organocatalyst design
Derived ylidene amine properties
Organocatalysis Superbase Thermal Stability

4,5-Dimethyl-1H-imidazol-2-amine: Key Applications


TAM Kinase Inhibitor Synthesis for Oncology

4,5-Dimethyl-1H-imidazol-2-amine is the scaffold of choice for constructing bicyclic pyrimidine-carboxamide Axl inhibitors, with derivatives exhibiting IC50 values as low as 18 nM against Mer kinase [1]. The elevated basicity (pKa 9.21) and steric profile of the C4,C5-dimethylated core [2] are essential for achieving the requisite binding interactions. Procuring this specific building block, rather than a generic 2-aminoimidazole, ensures access to this validated chemotype for TAM kinase inhibitor development.

Ultra-Strong Organosuperbases for Catalysis

Derivatization of 4,5-dimethyl-1H-imidazol-2-amine to N-alkyl- or N-aryl-1,3-dialkyl-4,5-dimethylimidazol-2-ylidene amines yields organosuperbases with pKBH+ values up to 29.3 in THF and outstanding thermal stability in alkaline media [3]. These properties are uniquely enabled by the 4,5-dimethyl substitution pattern; unsubstituted or mono-substituted analogs do not achieve comparable basicity or thermal robustness [4]. Industrial and academic laboratories pursuing metal-free, high-temperature basic catalysis should prioritize this specific compound.

Fragment Libraries for Antibiofilm Screening

4,5-Disubstituted-2-aminoimidazoles, of which 4,5-dimethyl-1H-imidazol-2-amine is a prototypical member, have demonstrated notable biofilm dispersal and planktonic microbicidal activity against Gram-positive and Gram-negative bacteria in pilot library screens [5]. The defined purity (≥97%) and room-temperature storage stability of the free base facilitate its incorporation into high-throughput synthetic workflows for antimicrobial fragment-based drug discovery.

Application
Selection Property
Validation Focus
TAM kinase inhibitor research
Dimethyl-2-aminoimidazole scaffold for Axl/Mer selectivity
Kinase inhibition assay (IC50) and chemotype specificity
Organosuperbase catalyst development
C4,C5-dimethyl core for ultra-high basicity
Basicity (pKBH+) and thermal stability in alkaline media
Antibiofilm fragment screening
Defined purity and room-temperature storage
Biofilm dispersal and microbicidal activity in pilot screens
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